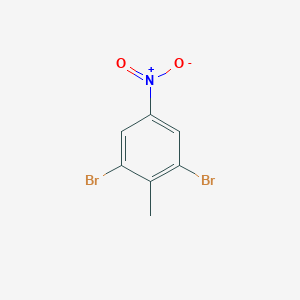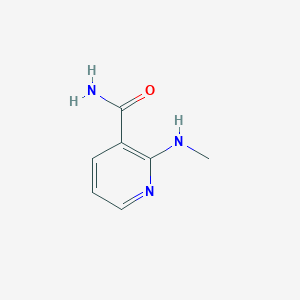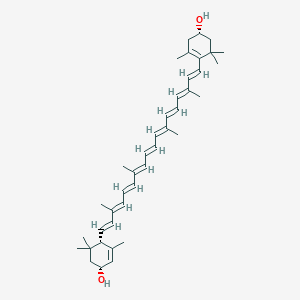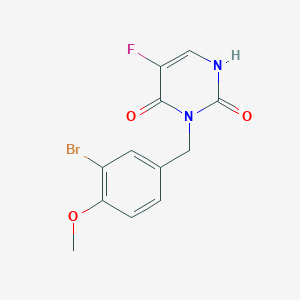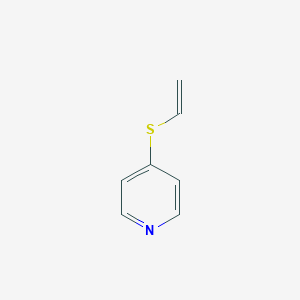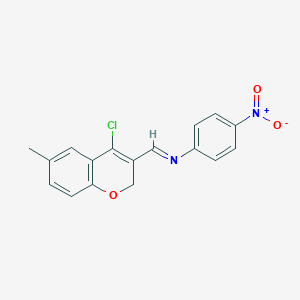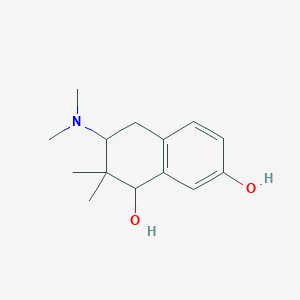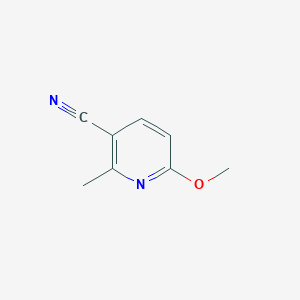
6-Methoxy-2-methylpyridine-3-carbonitrile
説明
Synthesis Analysis
The synthesis of 6-Methoxy-2-methylpyridine-3-carbonitrile and its derivatives involves several innovative protocols, including Vilsmeier–Haack chlorination and condensation reactions. These methods have been successfully applied to synthesize compounds with methoxypyridine and nitropyridine structures, highlighting the versatility of these synthetic approaches in producing various pyridine derivatives (Jukić et al., 2010); (Tranfić et al., 2011).
Molecular Structure Analysis
X-ray diffraction methods have been pivotal in determining the molecular structure of pyridine derivatives. These studies reveal detailed geometric parameters, including bond lengths and angles, providing insights into the molecular conformation and the interactions within the crystal structure. Such analyses have been applied to various derivatives to understand their structural features and optical properties (Dong et al., 2010).
Chemical Reactions and Properties
6-Methoxy-2-methylpyridine-3-carbonitrile undergoes a range of chemical reactions, including Michael addition and imino-nitrile cyclization. These reactions not only exemplify the compound's reactivity but also its utility in synthesizing a variety of heterocyclic compounds. The reactions are influenced by factors such as solvent type and concentration, showcasing the compound's diverse reactivity profile (Kurihara & Mishima, 1977).
Physical Properties Analysis
The physical properties of 6-Methoxy-2-methylpyridine-3-carbonitrile derivatives, such as solubility and crystallinity, are crucial for their application in various fields. The compound's solid state structure and optical properties, including UV–vis absorption and fluorescence spectroscopy, have been thoroughly investigated, revealing significant insights into its behavior in different environments (Jukić et al., 2010).
Chemical Properties Analysis
The chemical properties of 6-Methoxy-2-methylpyridine-3-carbonitrile, including its reactivity under various conditions, have been a subject of study. Investigations into its reaction mechanisms, including nucleophilic substitutions and electrosynthesis, offer valuable information on the compound's versatility and potential applications in organic synthesis (Batanero, Barba, & Martín, 2002).
科学的研究の応用
-
Synthesis of Methyl Methacrylate
- Application Summary: 6-Methoxy-2-methylpyridine-3-carbonitrile is an organic compound that belongs to the group of primary amines. It is used as a reagent in the synthesis of methyl methacrylate .
- Methods of Application: While the specific experimental procedures are not detailed in the source, the general process involves using 6-Methoxy-2-methylpyridine-3-carbonitrile as a reagent in a chemical reaction to produce methyl methacrylate .
- Results or Outcomes: The outcome of this process is the production of methyl methacrylate, which is used in the production of plastics and synthetic rubber .
-
Crystal Structure Analysis
- Application Summary: A compound similar to 6-Methoxy-2-methylpyridine-3-carbonitrile, (E)-7-methoxy-2-((6-methoxypyridin-2-yl)methylene)-tetralone, has been analyzed for its crystal structure .
- Methods of Application: The crystal structure was determined using X-ray diffraction. The crystal was colorless and had dimensions of 0.15 × 0.12 × 0.11 mm. The data was collected using Mo K α radiation (0.71073 Å) .
- Results or Outcomes: The cyclohexanone ring in the molecule displays an envelope conformation. The dihedral angle between the benzene and pyridine rings is 24.28 (7)°. In the crystal, molecules are connected through weak C–H–O hydrogen bonds .
-
Pharmaceutical Testing
- Application Summary: 6-Methoxy-2-methylpyridine-3-carbonitrile can be used for pharmaceutical testing . It can serve as a high-quality reference standard for accurate results .
- Methods of Application: The specific methods of application in pharmaceutical testing can vary widely depending on the specific test being conducted .
- Results or Outcomes: The outcomes of these tests can provide valuable information about the properties and potential uses of 6-Methoxy-2-methylpyridine-3-carbonitrile in pharmaceutical applications .
-
Preparation of Selective Cyclooxygenase-2 Inhibitors and Calcium Antagonists
- Application Summary: 6-Methyl-2-pyridinecarbonitrile, a compound similar to 6-Methoxy-2-methylpyridine-3-carbonitrile, has been used in the synthesis of selective cyclooxygenase-2 inhibitors and calcium antagonists .
- Methods of Application: The specific experimental procedures are not detailed in the source, but the general process involves using 6-Methyl-2-pyridinecarbonitrile as a reagent in a chemical reaction .
- Results or Outcomes: The outcome of this process is the production of selective cyclooxygenase-2 inhibitors and calcium antagonists, which have potential therapeutic applications .
-
Synthesis of Zinc Complexes
- Application Summary: 6-Methyl-2-pyridinecarbonitrile has been used in the synthesis of zinc complexes bearing N, N′ -bidentate entiopure ligands .
- Methods of Application: The specific experimental procedures are not detailed in the source, but the general process involves using 6-Methyl-2-pyridinecarbonitrile as a reagent in a chemical reaction .
- Results or Outcomes: The outcome of this process is the production of zinc complexes, which have potential applications in various fields .
- Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3
- Application Summary: 6-Methoxy-2-methylpyridine-3-carbonitrile can be used in the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3 .
- Methods of Application: The specific experimental procedures are not detailed in the source, but the general process involves using 6-Methoxy-2-methylpyridine-3-carbonitrile as a reagent in a chemical reaction .
- Results or Outcomes: The outcome of this process is the production of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3, which has potential applications in various fields .
特性
IUPAC Name |
6-methoxy-2-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-7(5-9)3-4-8(10-6)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVDVDYVVWUZAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548338 | |
| Record name | 6-Methoxy-2-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-methylpyridine-3-carbonitrile | |
CAS RN |
105277-11-0 | |
| Record name | 6-Methoxy-2-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

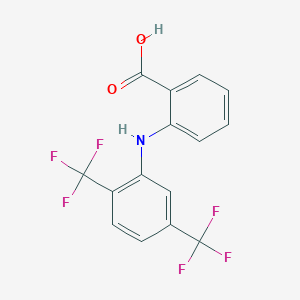
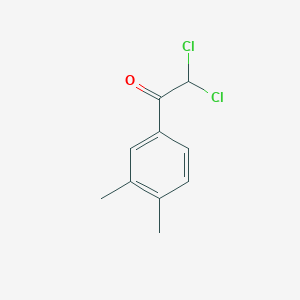
![Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)-](/img/structure/B10702.png)
![5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin](/img/structure/B10703.png)
